Methyl benzofuran-5-carboxylate
Overview
Description
“Methyl benzofuran-5-carboxylate” is a chemical compound with the molecular formula C10H8O3 . It is widely used in research and development .
Synthesis Analysis
The synthesis of benzofuran derivatives has been performed using various methods . For instance, one study synthesized benzofuran ester derivatives from methyl (E)-3-[2-(4-hydroxy-3-methoxy phenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl] prop-2-enoate by treating it with various alkyl halides .Molecular Structure Analysis
The molecular structure of “Methyl benzofuran-5-carboxylate” has been confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis
Benzofuran derivatives are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems . They have been used in the treatment of skin diseases such as cancer or psoriasis .Physical And Chemical Properties Analysis
“Methyl benzofuran-5-carboxylate” has a molecular weight of 176.17 g/mol, a topological polar surface area of 39.4 Ų, and a complexity of 202 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Antimicrobial Activity
Methyl benzofuran derivatives, including Methyl benzofuran-5-carboxylate, have shown potential in antimicrobial applications. A study by Krawiecka et al. (2012) synthesized various derivatives and tested them for antimicrobial activity against a range of bacteria and yeasts. They found that these derivatives exhibit promising antimicrobial properties, which could be useful in the development of new antimicrobial agents (Krawiecka et al., 2012).
Antituberculosis Potential
The benzofuran compound family, which includes Methyl benzofuran-5-carboxylate, has been studied for its potential in treating tuberculosis. Thorat et al. (2016) conducted a study focusing on the synthesis and antituberculosis properties of various benzofuran derivatives. Their research suggests these compounds may be effective in combating tuberculosis, which is significant given the ongoing need for new treatments against this disease (Thorat et al., 2016).
Applications in Organic Synthesis
Methyl benzofuran-5-carboxylate and its derivatives play a role in organic synthesis. Luo et al. (2005) explored the use of related benzofuran compounds in synthesizing tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. These compounds have shown inhibitory activities against enzymes like acetylcholinesterase, which is relevant in the context of neurological disorders (Luo et al., 2005).
Photophysical and Solvent Effect Studies
The benzofuran derivatives, including Methyl benzofuran-5-carboxylate, are also of interest in photophysical studies. Maridevarmath et al. (2019) investigated a novel benzofuran derivative for its photophysical properties. Their research provides insights into the solvatochromic behavior and potential applications in luminescence materials (Maridevarmath et al., 2019).
Potential in Alzheimer's Disease Treatment
Benzofuran-based compounds, related to Methyl benzofuran-5-carboxylate, have been researched for their potential in treating Alzheimer's disease. Rizzo et al. (2008) synthesized hybrid molecules linking a benzofuran ring to a N-methyl-N-benzylamine, showing promise in inhibiting cholinesterase activity and beta-amyloid aggregation, both of which are significant in the context of Alzheimer's disease (Rizzo et al., 2008).
Anticancer Potential
Eldehna et al. (2020) explored benzofuran-based carboxylic acids, like Methyl benzofuran-5-carboxylate, for their role in inhibiting cancer-related enzymes and potential antiproliferative actions against breast cancer. Their findings suggest these compounds could be effective in cancer treatment, particularly in targeting specific cancer cell lines (Eldehna et al., 2020).
Future Directions
properties
IUPAC Name |
methyl 1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBAVJWSHNLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506490 | |
Record name | Methyl 1-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzofuran-5-carboxylate | |
CAS RN |
108763-47-9 | |
Record name | Methyl 1-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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